molecular formula C10H14O2 B13586420 2-(3-Hydroxypropyl)-4-methylphenol CAS No. 33538-75-9

2-(3-Hydroxypropyl)-4-methylphenol

Cat. No.: B13586420
CAS No.: 33538-75-9
M. Wt: 166.22 g/mol
InChI Key: NIWBCIHQXLXXOM-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-4-methylphenol is an organic compound characterized by a phenolic structure with a hydroxypropyl group at the second position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

2-(3-Hydroxypropyl)-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)-4-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenolic structure allows for electron delocalization, which can impact redox reactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol (p-Cresol): Lacks the hydroxypropyl group, resulting in different chemical properties and applications.

    2-(3-Hydroxypropyl)phenol: Similar structure but without the methyl group at the fourth position.

    2-(3-Hydroxypropyl)-4-ethylphenol: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.

Uniqueness

2-(3-Hydroxypropyl)-4-methylphenol is unique due to the presence of both the hydroxypropyl and methyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

33538-75-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(3-hydroxypropyl)-4-methylphenol

InChI

InChI=1S/C10H14O2/c1-8-4-5-10(12)9(7-8)3-2-6-11/h4-5,7,11-12H,2-3,6H2,1H3

InChI Key

NIWBCIHQXLXXOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CCCO

Origin of Product

United States

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